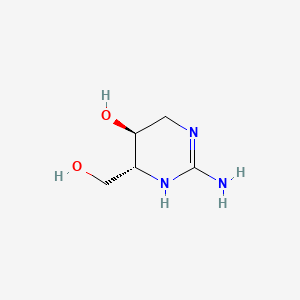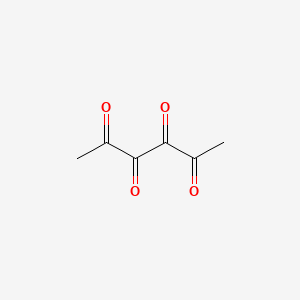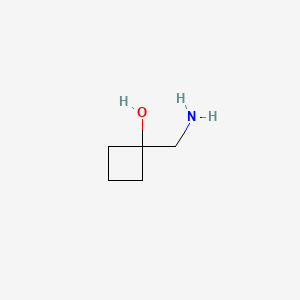
1-(Aminomethyl)cyclobutanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Aminomethyl)cyclobutanol, also known as 1-aminomethylcyclobutanol, is an organic compound with the chemical formula C5H11NO . It is a powder at room temperature and appears as a colorless liquid .
Molecular Structure Analysis
The molecular structure of 1-(Aminomethyl)cyclobutanol is represented by the formula C5H11NO . The InChI key for this compound is QMRGVILFWQUZKR-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
1-(Aminomethyl)cyclobutanol has a molecular weight of 101.15 . It has a predicted density of 1.109±0.06 g/cm3 and a predicted boiling point of 176.0±13.0 °C . It is soluble in water and common organic solvents .Applications De Recherche Scientifique
Organic Synthesis
- Cyclobutanol is a useful intermediate in organic synthesis . Its reactivity, particularly due to its strained ring structure, makes it a useful intermediate in organic synthesis . It can be transformed into other useful compounds through a series of chemical reactions, thereby contributing to the synthesis of more complex molecules .
Pharmaceutical Industry
- As an intermediate, cyclobutanol could potentially play a role in the creation of certain pharmaceuticals . Its strained structure might be leveraged to create novel therapeutic compounds with unique activity profiles .
Synthesis of Cyclobutane-containing Natural Products
- Complex natural products bearing strained cyclobutane subunits, including terpenoids, alkaloids and steroids, not only display fascinating architectures, but also show potent biological activities . A variety of new strategies for the construction of cyclobutane rings have greatly emerged during the last decade .
Material Science
- Cyclobutanol’s unique structure and properties have prompted interest in its potential for various applications in material science . Its reactivity and strained ring structure could be leveraged to create novel materials with unique properties .
Biological Synthesis
- In recent years, more sustainable and efficient methods of producing cyclobutanol have been explored, such as biological synthesis using modified microorganisms . This could potentially open up new avenues for the production of cyclobutanol and its derivatives, including "1-(Aminomethyl)cyclobutanol" .
Environmental Science
- The development of more sustainable and environmentally friendly methods for the synthesis of cyclobutanol and its derivatives could have implications for environmental science . For example, the use of biological synthesis methods could reduce the environmental impact of chemical production processes .
Material Science
- Cyclobutanol’s unique structure and properties have prompted interest in its potential for various applications in material science . Its reactivity and strained ring structure could be leveraged to create novel materials with unique properties .
Biological Synthesis
- In recent years, more sustainable and efficient methods of producing cyclobutanol have been explored, such as biological synthesis using modified microorganisms . This could potentially open up new avenues for the production of cyclobutanol and its derivatives, including "1-(Aminomethyl)cyclobutanol" .
Environmental Science
- The development of more sustainable and environmentally friendly methods for the synthesis of cyclobutanol and its derivatives could have implications for environmental science . For example, the use of biological synthesis methods could reduce the environmental impact of chemical production processes .
Safety And Hazards
1-(Aminomethyl)cyclobutanol is classified under the GHS07 hazard class . The compound carries the signal word “Warning” and hazard statements H302, H312, and H332 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .
Propriétés
IUPAC Name |
1-(aminomethyl)cyclobutan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c6-4-5(7)2-1-3-5/h7H,1-4,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRGVILFWQUZKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80651190 |
Source


|
| Record name | 1-(Aminomethyl)cyclobutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80651190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Aminomethyl)cyclobutanol | |
CAS RN |
180205-28-1 |
Source


|
| Record name | 1-(Aminomethyl)cyclobutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80651190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(aminomethyl)cyclobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Alanine, N-[(1,1-dimethylethoxy)carbonyl]-2-methyl-, hydrazide (9CI)](/img/structure/B573953.png)
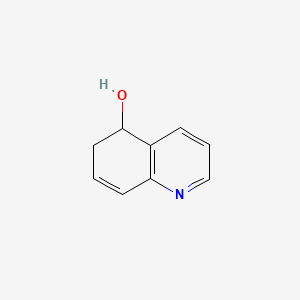
![alpha-[(3-Isocyanato-4-methylphenyl)carbamoyloxy]deoxybenzoin](/img/structure/B573956.png)
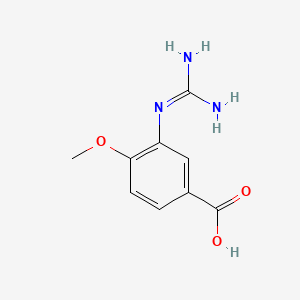
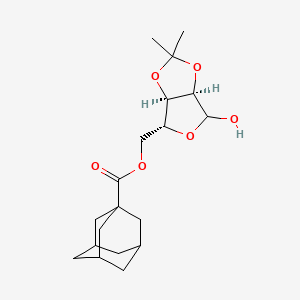
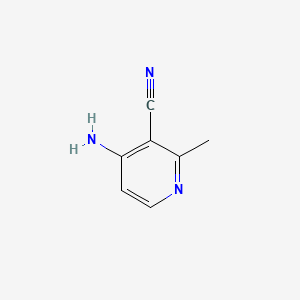
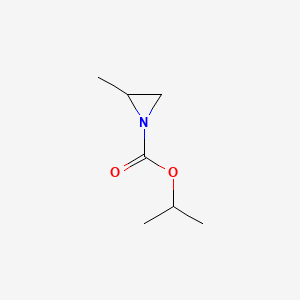
![2-[3-Cyano-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-1,3,3-trimethyl-3H-indol-1-ium perchlorate](/img/structure/B573963.png)
![5-methoxy-N-(prop-2-yn-1-yl)benzo[d]thiazol-2-amine](/img/structure/B573965.png)
